3-Iodo-8-methylnaphthalen-1-amine
Description
3-Iodo-8-methylnaphthalen-1-amine is a naphthalene derivative featuring an iodine substituent at position 3, a methyl group at position 8, and an amine group at position 1. This compound’s structure combines steric bulk (methyl and iodine) with electronic effects (iodine’s electron-withdrawing nature and the amine’s basicity), making it a candidate for applications in medicinal chemistry, materials science, or catalysis.
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
3-iodo-8-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10IN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |
InChI Key |
RSVWICPQBRKLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylnaphthalen-1-amine typically involves the iodination of 8-methylnaphthalen-1-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 3-Iodo-8-methylnaphthalen-1-amine may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-8-methylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methylnaphthalen-1-amine.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 8-Methylnaphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Iodo-8-methylnaphthalen-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylnaphthalen-1-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The amine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(a) N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine
This Schiff base derivative () features a naphthalen-1-amine core with a 2,3-dimethoxybenzylidene group. In contrast, 3-Iodo-8-methylnaphthalen-1-amine’s substituents (iodine and methyl) are both electron-modifying but occupy distinct positions, likely enhancing steric hindrance and altering electronic delocalization.
(b) 8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine
This silicon-containing derivative () has a silyl group at position 8, which introduces pentacoordinated silicon and significant steric bulk. The fluorine substituent and dimethylamine group create a polarizable environment, as evidenced by its melting point (84–85°C) and NMR shifts (e.g., $^{29}\text{Si}$ NMR at δ −14.7) . Compared to 3-Iodo-8-methylnaphthalen-1-amine, the iodine atom’s larger atomic radius and higher electronegativity may lead to stronger intermolecular interactions (e.g., halogen bonding) and distinct reactivity in cross-coupling reactions.
Physical and Chemical Properties
Table 1: Key Properties of Selected Naphthalen-1-amine Derivatives
- Electronic Effects : The iodine atom in 3-Iodo-8-methylnaphthalen-1-amine is strongly electron-withdrawing, which may reduce the amine’s basicity compared to methyl- or methoxy-substituted analogs.
Biological Activity
3-Iodo-8-methylnaphthalen-1-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H10I
- Molecular Weight : 267.10 g/mol
- IUPAC Name : 3-Iodo-8-methylnaphthalen-1-amine
The biological activity of 3-Iodo-8-methylnaphthalen-1-amine is primarily attributed to its ability to interact with various biological targets. The iodine atom may enhance the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular components. The amine group can participate in hydrogen bonding, influencing the compound's reactivity and affinity for specific receptors or enzymes.
Biological Activities
Research has indicated several potential biological activities associated with 3-Iodo-8-methylnaphthalen-1-amine:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- A study showed that derivatives of naphthalene compounds, including 3-Iodo-8-methylnaphthalen-1-amine, displayed significant activity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
-
Antimicrobial Activity :
- Preliminary evaluations suggest that 3-Iodo-8-methylnaphthalen-1-amine possesses antimicrobial properties against certain bacterial strains, potentially due to its structural characteristics that disrupt bacterial cell membranes.
- A comparative study indicated that similar naphthalene derivatives have shown effectiveness against Gram-positive bacteria, leading to further investigation into this compound's efficacy .
-
Neuroprotective Effects :
- Some studies have hinted at neuroprotective effects, suggesting that the compound may mitigate oxidative stress in neuronal cells, although more research is needed to confirm these findings.
Case Study 1: Anticancer Properties
A recent study investigated the effects of 3-Iodo-8-methylnaphthalen-1-amine on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The study also noted increased apoptosis markers in treated cells .
Case Study 2: Antimicrobial Activity
In another investigation, researchers tested 3-Iodo-8-methylnaphthalen-1-amine against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to conventional antibiotics .
Research Findings Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in MCF-7 | |
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Neuroprotective | Mitigation of oxidative stress | Ongoing research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
